

# A Comparative Analysis of Long-Term Efficacy: Liraglutide Versus Newer GLP-1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Liraglutide |           |
| Cat. No.:            | B1674861    | Get Quote |

A comprehensive guide for researchers and drug development professionals on the long-term clinical performance of **Liraglutide** in comparison to Semaglutide and the dual GIP/GLP-1 receptor agonist, Tirzepatide. This report synthesizes key findings from pivotal cardiovascular outcomes trials and other long-term studies, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

The landscape of therapeutic options for type 2 diabetes and obesity has been significantly shaped by the advent of glucagon-like peptide-1 (GLP-1) receptor agonists. **Liraglutide**, a first-generation long-acting GLP-1 analog, established a new standard of care by demonstrating not only robust glycemic control and weight reduction but also significant cardiovascular benefits. However, the development of newer analogs, including the potent GLP-1 receptor agonist Semaglutide and the novel dual-agonist Tirzepatide (acting on both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors), has prompted a re-evaluation of the long-term efficacy within this class of therapeutics. This guide provides a detailed comparison of the long-term efficacy of **Liraglutide** against these newer agents, supported by data from key clinical trials.

### **Quantitative Efficacy Comparison**

The following tables summarize the key long-term efficacy data from major clinical trials for **Liraglutide**, Semaglutide, and Tirzepatide, focusing on glycemic control, weight management, and cardiovascular outcomes.

Table 1: Glycemic Control - Change in HbA1c from Baseline



| Medication  | Trial                  | Duration              | Mean<br>Baseline<br>HbA1c (%) | Mean<br>Change in<br>HbA1c (%)  | Comparator                      |
|-------------|------------------------|-----------------------|-------------------------------|---------------------------------|---------------------------------|
| Liraglutide | LEADER[1]              | 3.8 years<br>(median) | 8.7                           | -1.16 (at 36<br>months)         | Placebo<br>(-0.77%)             |
| Semaglutide | SUSTAIN-<br>6[2][3][4] | 104 weeks             | ~8.7                          | -1.1 (0.5 mg),<br>-1.4 (1.0 mg) | Placebo<br>(-0.4%)              |
| Tirzepatide | SURPASS-<br>4[5][6][7] | 52 weeks              | 8.52                          | -2.41 (15 mg)                   | Insulin<br>Glargine<br>(-1.39%) |

Table 2: Weight Management - Change in Body Weight from Baseline

| Medication  | Trial                      | Duration              | Mean<br>Baseline<br>Weight (kg) | Mean<br>Change in<br>Body<br>Weight (kg) | Comparator                       |
|-------------|----------------------------|-----------------------|---------------------------------|------------------------------------------|----------------------------------|
| Liraglutide | LEADER[8]                  | 3.8 years<br>(median) | ~92                             | Modest<br>weight loss                    | Placebo                          |
| Semaglutide | SUSTAIN-<br>6[9]           | 104 weeks             | 92.1                            | -3.6 (0.5 mg),<br>-4.9 (1.0 mg)          | Placebo (-0.7<br>kg)             |
| Tirzepatide | SURPASS-<br>4[6]           | 52 weeks              | 90.3                            | -10.6 (15 mg)                            | Insulin<br>Glargine<br>(+1.7 kg) |
| Tirzepatide | SURMOUNT-<br>1[10][11][12] | 72 weeks              | 104.8                           | -22.5 (15 mg)                            | Placebo (-2.4<br>kg)             |

Table 3: Cardiovascular Outcomes - Major Adverse Cardiovascular Events (MACE)



| Medication  | Trial                 | Primary MACE Outcome (HR vs. Placebo/Comparat or)               | Components of MACE                                                      |
|-------------|-----------------------|-----------------------------------------------------------------|-------------------------------------------------------------------------|
| Liraglutide | LEADER[1][8][13]      | 0.87 (95% CI, 0.78 to<br>0.97; P=0.01)                          | Composite of CV<br>death, non-fatal MI, or<br>non-fatal stroke.         |
| Semaglutide | SUSTAIN-6[2][3][4][9] | 0.74 (95% CI, 0.58 to<br>0.95; P<0.001 for non-<br>inferiority) | Composite of CV<br>death, non-fatal MI, or<br>non-fatal stroke.         |
| Tirzepatide | SURPASS-4[5][6][7]    | HR 0.74 (95% CI,<br>0.51 to 1.08) vs.<br>Insulin Glargine       | Composite of CV death, MI, stroke, and unstable angina hospitalization. |

### **Experimental Protocols of Key Clinical Trials**

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the landmark trials discussed.

LEADER (**Liraglutide** Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial[1][13].
- Participant Population: 9,340 patients with type 2 diabetes and high cardiovascular risk[13].
   Inclusion criteria included age ≥50 years with established cardiovascular or chronic kidney disease, or age ≥60 years with other specified risk factors.
- Intervention and Dosing: Patients were randomized to receive either liraglutide (up to 1.8 mg daily) or placebo, in addition to standard of care[1][13]. Liraglutide was initiated at 0.6 mg daily and titrated up to 1.8 mg based on tolerance[13].
- Primary Endpoint: The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke[13].



SUSTAIN-6 (Trial to Evaluate Cardiovascular and Other Long-term Outcomes With Semaglutide in Subjects With Type 2 Diabetes)

- Study Design: A multicenter, multinational, randomized, double-blind, placebo-controlled cardiovascular outcomes trial[2][3].
- Participant Population: 3,297 patients with type 2 diabetes and established cardiovascular disease, chronic kidney disease, or both[2].
- Intervention and Dosing: Patients were randomized to receive once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) or placebo for 104 weeks, in addition to standard of care[2] [3]. A dose-escalation procedure was used, starting at 0.25 mg for 4 weeks[4].
- Primary Endpoint: The primary composite outcome was the first occurrence of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke[2][3].

SURPASS-4 (Tirzepatide versus Insulin Glargine in Type 2 Diabetes and Increased Cardiovascular Risk)

- Study Design: A randomized, open-label, parallel-group, multicenter, phase 3 trial[5][6][7].
- Participant Population: 2,002 adults with type 2 diabetes inadequately controlled on oral antihyperglycemic medications with increased cardiovascular risk[6]. Inclusion criteria included an HbA1c of 7.5-10.5% and a BMI of ≥25 kg/m <sup>2</sup>[5].
- Intervention and Dosing: Participants were randomized in a 1:1:1:3 ratio to receive onceweekly tirzepatide (5 mg, 10 mg, or 15 mg) or titrated daily insulin glargine[5][6]. Tirzepatide was initiated at 2.5 mg and escalated every 4 weeks to the assigned dose[5].
- Primary Endpoint: The primary endpoint was the change in HbA1c from baseline to 52 weeks[5].

SURMOUNT-1 (Tirzepatide Once Weekly for the Treatment of Obesity)

• Study Design: A phase 3, multicenter, double-blind, randomized, placebo-controlled trial[10] [14].



- Participant Population: 2,539 adults with a BMI of ≥30 kg/m<sup>2</sup> or ≥27 kg/m<sup>2</sup> with at least one weight-related complication, excluding diabetes[10][12].
- Intervention and Dosing: Participants were randomized to receive once-weekly subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, in addition to lifestyle intervention[10][11]. Tirzepatide was initiated at 2.5 mg and increased every 4 weeks[10].
- Primary Endpoint: The co-primary endpoints were the percentage change in body weight from baseline and a weight reduction of ≥5% at week 72[10][11].

### Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Liraglutide and Glycaemic Outcomes in the LEADER Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Frontiers | Cardiovascular Safety and Benefits of Semaglutide in Patients With Type 2 Diabetes: Findings From SUSTAIN 6 and PIONEER 6 [frontiersin.org]
- 5. Tirzepatide Versus Insulin Glargine in Type 2 Diabetes and Increased Cardiovascular Risk
   American College of Cardiology [acc.org]
- 6. Lilly's tirzepatide achieves all primary and key secondary study outcomes against insulin glargine in adults with type 2 diabetes and increased cardiovascular risk in SURPASS-4 trial [prnewswire.com]
- 7. Tirzepatide versus insulin glargine in type 2 diabetes and increased cardiovascular risk (SURPASS-4): a randomised, open-label, parallel-group, multicentre, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LEADER trial- Liraglutide Journal club | PDF [slideshare.net]



- 9. gpnotebook.com [gpnotebook.com]
- 10. Tirzepatide Once Weekly for the Treatment of Obesity American College of Cardiology [acc.org]
- 11. adameetingnews.org [adameetingnews.org]
- 12. Tirzepatide Once Weekly for the Treatment of Obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rxfiles.ca [rxfiles.ca]
- 14. Tirzepatide for the treatment of obesity: Rationale and design of the SURMOUNT clinical development program PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Long-Term Efficacy: Liraglutide Versus Newer GLP-1 Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674861#assessing-the-long-term-efficacy-of-liraglutide-in-comparison-to-newer-glp-1-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com